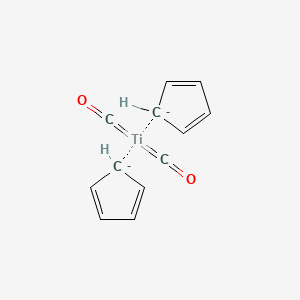

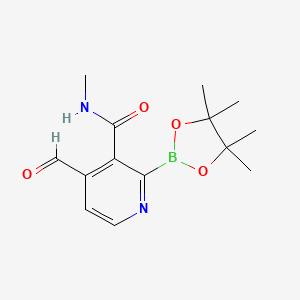

![molecular formula C138H240N12O36 B14787560 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)

cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

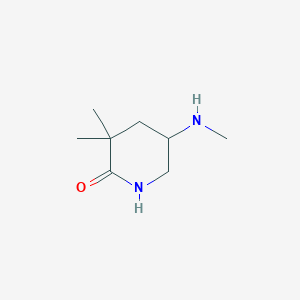

Enniatins are a group of cyclohexadepsipeptides primarily produced by Fusarium species of fungi. These compounds are characterized by their alternating residues of N-methyl amino acids and hydroxy acids. Enniatins have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, antihelmintic, herbicidal, and insecticidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This enzyme facilitates the formation of the cyclohexadepsipeptide structure by alternating between N-methyl amino acids (such as valine, leucine, and isoleucine) and hydroxy acids (typically hydroxyisovaleric acid) .

Industrial Production Methods: Industrial production of enniatins involves the cultivation of Fusarium species under controlled conditions to optimize the yield of these compounds. The fermentation process is followed by extraction and purification steps to isolate enniatins from the fungal biomass .

Análisis De Reacciones Químicas

Types of Reactions: Enniatins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the enniatin structure.

Common Reagents and Conditions: Common reagents used in the reactions of enniatins include oxidizing agents (such as hydrogen peroxide) and reducing agents (such as sodium borohydride). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of enniatins depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may yield reduced forms of enniatins .

Aplicaciones Científicas De Investigación

Enniatins have a wide range of scientific research applications across various fields:

Chemistry: In chemistry, enniatins are studied for their ionophoric properties, which enable them to form complexes with metal ions and facilitate ion transport across membranes .

Biology: In biology, enniatins are investigated for their cytotoxic effects on mammalian cell lines. They have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Medicine: In medicine, enniatins are explored for their antimicrobial properties. They have demonstrated activity against a variety of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .

Industry: In industry, enniatins are used as bioactive compounds in agricultural applications. Their insecticidal and herbicidal properties make them valuable for pest control and crop protection .

Mecanismo De Acción

The primary mechanism of action of enniatins is attributed to their ionophoric characteristics. Enniatins form complexes with metal ions and facilitate their transport across cell membranes, disrupting ion homeostasis. This disruption leads to various cellular effects, including the induction of oxidative stress, changes in mitochondrial membrane permeability, and apoptosis .

Comparación Con Compuestos Similares

Beauvericin: Another cyclohexadepsipeptide with similar ionophoric properties but different amino acid composition.

Fusafungine: A mixture of enniatins used as a topical treatment for upper respiratory tract infections.

Propiedades

Fórmula molecular |

C138H240N12O36 |

|---|---|

Peso molecular |

2643.4 g/mol |

Nombre IUPAC |

3-butan-2-yl-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9.C35H61N3O9.C34H59N3O9.C33H57N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13;1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15;1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h19-30H,16-18H2,1-15H3;18-29H,16-17H2,1-15H3;17-28H,16H2,1-15H3;16-27H,1-15H3 |

Clave InChI |

UAUIZWKMSVSMCO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C.CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

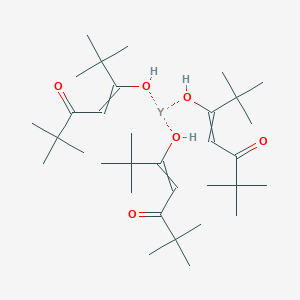

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

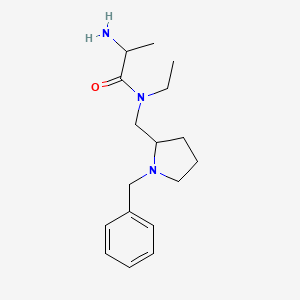

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)

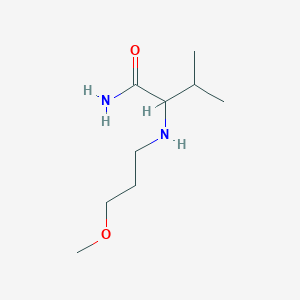

![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)

![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)

![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)